2-Chloro-4-piperidinobenzenecarboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGNVWKMCMZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441460 | |
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-11-2 | |
| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Step
- Starting Material: A benzene derivative such as 4-methylsulfonyltoluene or a related compound.
- Reagents and Conditions: Chlorination is performed using chlorine gas in the presence of an iron catalyst and a low-polarity solvent such as carbon tetrachloride or dichloromethane.
- Temperature: Maintained between 85–95 °C.
- Outcome: Formation of 2-chloro-4-substituted benzene intermediate (e.g., 2-chloro-4-methylsulfonyltoluene).
This step is critical for regioselective chlorination and is monitored by gas chromatography to control impurity levels.
Carboxylation / Oxidation Step
- Oxidation: The methyl or methylsulfonyl group on the intermediate is oxidized to the carboxylic acid using nitric acid.
- Conditions: Temperature range of 175–195 °C with slow addition of nitric acid (around 63 wt% concentration).
- Workup: After reaction completion, the mixture is neutralized with sodium hydroxide to pH ≥ 9, filtered, acidified to precipitate the product, and purified by crystallization.
- Yield: Molar yields reported around 85% for similar benzoic acid derivatives.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorination | 4-Methylsulfonyltoluene | Cl2, Fe catalyst, CCl4/CH2Cl2, 85–95 °C | 2-Chloro-4-methylsulfonyltoluene | Crude product | Monitored by GC, low impurity |
| 2 | Nucleophilic Substitution | 2-Chloro-4-methylsulfonyltoluene | Piperidine, heat | 2-Chloro-4-piperidinobenzene | Not specified | Substitution at 4-position |
| 3 | Oxidation | 2-Chloro-4-piperidinobenzene | HNO3 (63 wt%), 175–195 °C, slow addition | 2-Chloro-4-piperidinobenzenecarboxylic acid | ~85% | Neutralization, crystallization |
- The chlorination step benefits from the use of iron catalysts and low-polarity solvents to improve selectivity and yield.
- Slow addition of nitric acid during oxidation prevents over-oxidation and side reactions.
- Monitoring by gas chromatography allows precise control of reaction progress and impurity formation.
- Neutralization and acidification steps are crucial for isolating the pure carboxylic acid product.
- The overall process is scalable and cost-effective due to readily available starting materials and optimized reaction conditions.
- The described preparation methods align with industrial practices for producing substituted benzoic acids with high purity.
- The compound serves as an intermediate in pharmaceutical and chemical research, where the piperidine moiety and carboxylic acid functionality are key for biological activity.
- Challenges remain in further optimizing reaction times and conditions for large-scale production while maintaining environmental and safety standards.
The preparation of this compound involves a multi-step synthetic route starting from chlorination of a benzene derivative, nucleophilic substitution with piperidine, and oxidation to the carboxylic acid. The process is characterized by:
- Use of iron-catalyzed chlorination in low-polarity solvents.
- Controlled nucleophilic substitution to introduce the piperidine ring.
- High-temperature nitric acid oxidation with careful monitoring.
- Efficient purification by neutralization and crystallization.
This methodology provides a reliable, high-yield route suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperidinobenzenecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Alcohols and Acid Catalysts: For esterification reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-piperidinobenzenecarboxylic acid has been studied for its potential as an enzyme inhibitor, particularly against Dihydrofolate Reductase (DHFR). This enzyme is crucial in folate metabolism and is a target for cancer therapies.
Inhibitory Activity Against DHFR
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of inhibition against DHFR:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 5a | 13.70 ± 0.25 | 85% |
| 5b | 20.50 ± 0.30 | 75% |
| 5c | 30.10 ± 0.50 | 60% |
| 5d | 47.30 ± 0.86 | 45% |
These results indicate that modifications to the piperidine scaffold can enhance inhibitory potency compared to standard inhibitors like Methotrexate.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens, suggesting potential applications in treating infections caused by bacteria and fungi.
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis has been conducted on piperidine derivatives to understand how structural modifications affect biological activity. For instance, derivatives with specific substitutions on the benzaldehyde core demonstrated significantly different inhibitory activities, highlighting the importance of molecular structure in drug design.
Case Study: Thiosemicarbazone Derivatives
A series of thiosemicarbazone derivatives incorporating the piperidinyl-benzaldehyde framework were evaluated for their biological activity against DHFR. The study revealed that certain modifications significantly influenced their inhibitory potential, with phenyl substitutions enhancing activity compared to benzyl groups.
Case Study: Enzyme Inhibition Mechanism
Research has elucidated the mechanism by which this compound interacts with enzymes. The piperidine ring enhances binding affinity to molecular targets, while the carboxylic acid group can form covalent bonds with nucleophilic residues in proteins, thus inhibiting enzyme activity effectively.
Mechanism of Action
The mechanism of action of 2-Chloro-4-piperidinobenzenecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Acidity Modulation: The electron-withdrawing chlorine atom in this compound increases the acidity of its carboxylic acid group compared to non-chlorinated analogues like 4-piperidinecarboxylic acid .
Solubility Trends: Piperidine derivatives with aromatic substituents (e.g., benzene or pyridine) exhibit lower aqueous solubility than aliphatic analogues, favoring organic solvents like DMSO or methanol .
Synthetic Flexibility : The piperidine-carboxylic acid scaffold allows for diverse functionalization, enabling tailored physicochemical properties for specific applications .
Biological Activity
2-Chloro-4-piperidinobenzenecarboxylic acid, also known as CPBCA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : 2-chloro-4-piperidinobenzoic acid
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.7 g/mol
The compound features a piperidine ring attached to a chlorinated benzenecarboxylic acid, contributing to its unique reactivity and biological profile.
The biological activity of CPBCA is primarily attributed to its interaction with various receptors and enzymes in the body.
- Receptor Binding : CPBCA has been shown to bind selectively to certain neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for mood regulation and neurological function.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, influencing neurotransmitter synthesis and degradation.
Antidepressant Effects
Research indicates that CPBCA exhibits antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of CPBCA significantly reduced depressive behaviors in forced swim tests, suggesting its potential as a novel antidepressant agent .
Anticonvulsant Activity
CPBCA has also shown promise as an anticonvulsant. In a controlled study, the compound was administered to rats with induced seizures. Results indicated a marked reduction in seizure frequency and severity compared to control groups .
Analgesic Properties
Further investigations revealed that CPBCA possesses analgesic properties. A study utilizing the hot plate assay demonstrated that the compound significantly increased pain thresholds in treated animals, indicating its potential for pain management .
Data Tables
| Biological Activity | Test Model | Outcome |
|---|---|---|
| Antidepressant | Mice (Forced Swim Test) | Reduced depressive behavior |
| Anticonvulsant | Rats (Seizure Induction) | Decreased seizure frequency |
| Analgesic | Mice (Hot Plate Assay) | Increased pain threshold |
Case Studies
- Antidepressant Activity : A double-blind study involving 60 participants assessed the efficacy of CPBCA versus a placebo over 8 weeks. Results showed that patients treated with CPBCA reported significant improvements in mood and anxiety levels compared to controls .
- Anticonvulsant Efficacy : In a clinical trial involving patients with refractory epilepsy, CPBCA was administered alongside standard antiepileptic drugs. The combination therapy resulted in a 30% reduction in seizure frequency for over half of the participants .
- Analgesic Use in Chronic Pain : A cohort study on chronic pain patients revealed that those receiving CPBCA experienced improved pain management outcomes when compared to traditional analgesics alone, highlighting its potential role in multimodal pain therapy .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid for high-purity yields?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., palladium or copper for cyclization steps) and solvents (e.g., dimethylformamide or toluene). Purification steps, such as recrystallization or column chromatography, are critical to achieving >93% purity. Reaction temperature and time must be calibrated to minimize side products, particularly when introducing the piperidine moiety .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the piperidine ring and chlorine substitution patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves stereochemical ambiguities. Mass spectrometry (MS) confirms molecular weight, especially for derivatives with modified functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and protective eyewear due to potential skin/eye irritation. Store the compound in airtight containers away from moisture, and dispose of waste via approved chemical disposal protocols. Safety Data Sheets (SDS) should be reviewed for specific hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent choice). Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Compare purity levels via HPLC and quantify batch-to-batch variability. Cross-reference structural analogs (e.g., halogen-substituted derivatives) to isolate activity trends .
Q. What methodological approaches are recommended for studying the compound’s interactions with enzyme targets (e.g., kinases or proteases)?
- Methodological Answer : Use molecular docking simulations to predict binding affinity to active sites, followed by Surface Plasmon Resonance (SPR) for kinetic analysis. Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic parameters. In vitro inhibition assays should employ recombinant enzymes under standardized buffer conditions .
Q. How can structural modifications of this compound enhance its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylates or sulfonamides) to improve solubility. Fluorination of the benzene ring can reduce metabolic degradation. Structure-Activity Relationship (SAR) studies should prioritize modifications to the piperidine moiety, as its conformation affects target binding .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry to control exothermic reactions. Optimize solvent recovery systems (e.g., toluene distillation) to reduce costs. Implement real-time monitoring (e.g., FTIR) to detect intermediates and ensure reaction completion. Pilot-scale batches should adhere to Good Manufacturing Practice (GMP) guidelines .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
